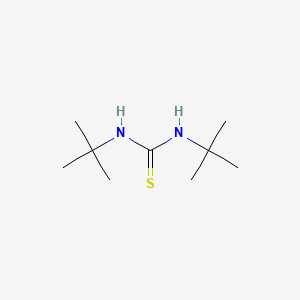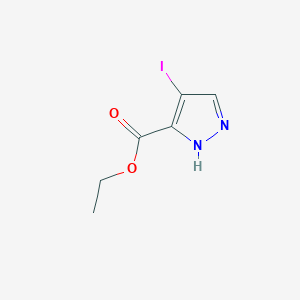
2,6-二甲基-4-硝基吡啶
概述
描述
2,6-Dimethyl-4-nitropyridine is an organic compound with the molecular formula C7H8N2O2. It is a derivative of pyridine, characterized by the presence of two methyl groups at the 2 and 6 positions and a nitro group at the 4 position.
科学研究应用
2,6-Dimethyl-4-nitropyridine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drugs targeting the central nervous system.
Material Science: It is utilized in the preparation of advanced materials with specific electronic properties.
作用机制
Target of Action
Nitropyridines, in general, are known to be key intermediates in the synthesis of various medicinal products .
Mode of Action
Nitropyridines are typically involved in nitration reactions . The nitration reaction is a key step in the synthesis of nitropyridines, which involves the use of nitric acid and sulfuric acid to give nitropyridine N-oxide, followed by reaction with phosphorus trichloride .
Biochemical Pathways
Nitropyridines are known to be involved in the synthesis of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines .
Result of Action
As a nitropyridine, it is likely involved in the synthesis of various medicinal products and pesticides .
Action Environment
The action, efficacy, and stability of 2,6-Dimethyl-4-nitropyridine can be influenced by various environmental factors. For instance, the nitration reaction involved in its synthesis is exothermic and can result in polynitration at higher temperatures . Therefore, careful control of reaction conditions is necessary to ensure the safe and efficient synthesis of 2,6-Dimethyl-4-nitropyridine .
生化分析
Biochemical Properties
2,6-Dimethyl-4-nitropyridine plays a significant role in biochemical reactions, particularly in the formation of complexes with metal ions. It has been observed to interact with enzymes and proteins, influencing their activity. For instance, 2,6-Dimethyl-4-nitropyridine forms complexes with palladium (II), which have been studied for their potential anti-tumor properties . These complexes exhibit strong cytotoxic activity against various human cancer cell lines, indicating that 2,6-Dimethyl-4-nitropyridine can modulate enzyme activity and protein interactions in a way that affects cellular functions.
Cellular Effects
The effects of 2,6-Dimethyl-4-nitropyridine on cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the palladium (II) complexes of 2,6-Dimethyl-4-nitropyridine exhibit cytotoxic effects on cancer cells, leading to cell death . This suggests that 2,6-Dimethyl-4-nitropyridine can interfere with critical cellular processes, potentially through the modulation of signaling pathways and gene expression.
Molecular Mechanism
At the molecular level, 2,6-Dimethyl-4-nitropyridine exerts its effects through binding interactions with biomolecules. The formation of complexes with metal ions, such as palladium (II), is a key aspect of its mechanism of action. These complexes can inhibit or activate enzymes, leading to changes in cellular functions. For example, the palladium (II) complexes of 2,6-Dimethyl-4-nitropyridine have been shown to induce cell death in cancer cells by disrupting essential biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dimethyl-4-nitropyridine can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that the stability of 2,6-Dimethyl-4-nitropyridine and its complexes can vary, affecting their efficacy in biochemical assays . Long-term exposure to 2,6-Dimethyl-4-nitropyridine may lead to changes in cellular metabolism and function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of 2,6-Dimethyl-4-nitropyridine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-tumor activity, while higher doses could lead to toxicity and adverse effects . Studies in animal models have shown that there is a threshold beyond which the compound’s toxicity becomes significant, emphasizing the need for careful dosage optimization in therapeutic applications.
Metabolic Pathways
2,6-Dimethyl-4-nitropyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo reduction and oxidation reactions, leading to the formation of different metabolites . These metabolic pathways are crucial for understanding the compound’s overall biochemical behavior and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 2,6-Dimethyl-4-nitropyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for predicting the compound’s bioavailability and efficacy in biochemical applications.
Subcellular Localization
2,6-Dimethyl-4-nitropyridine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is important for its role in biochemical reactions and its overall impact on cellular function.
准备方法
Synthetic Routes and Reaction Conditions
2,6-Dimethyl-4-nitropyridine can be synthesized through the nitration of 2,6-dimethylpyridine. The nitration process typically involves the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the 4 position .
Industrial Production Methods
In industrial settings, the production of 2,6-dimethyl-4-nitropyridine may involve continuous flow synthesis techniques to enhance efficiency and safety. Continuous flow systems allow for better control of reaction parameters, reducing the risk of side reactions and improving yield .
化学反应分析
Types of Reactions
2,6-Dimethyl-4-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Oxidation: Although less common, the methyl groups can be oxidized under specific conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed for the oxidation of methyl groups.
Major Products Formed
Reduction: 2,6-Dimethyl-4-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: 2,6-Dimethyl-4-nitropyridine N-oxide.
相似化合物的比较
Similar Compounds
- 2,6-Dimethyl-3-nitropyridine
- 2,6-Dimethyl-4-aminopyridine
- 2,6-Dimethylpyridine
Uniqueness
2,6-Dimethyl-4-nitropyridine is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties. Compared to 2,6-dimethyl-3-nitropyridine, the nitro group at the 4 position makes it more reactive in certain substitution reactions. Additionally, the presence of two methyl groups enhances its stability and solubility in organic solvents .
属性
IUPAC Name |
2,6-dimethyl-4-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5-3-7(9(10)11)4-6(2)8-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLERZURONBJUJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401980 | |
| Record name | 2,6-dimethyl-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4913-57-9 | |
| Record name | 2,6-dimethyl-4-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30401980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(R)-1-[3-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B1587041.png)






![3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B1587054.png)



![3-[3-Nitro-4-(2-pyridylthio)phenyl]acrylic acid](/img/structure/B1587060.png)


